グリピジド-d11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- グリピジドはランゲルハンス島の膵β細胞におけるATP感受性カリウム(KATP)チャネルを部分的に遮断することにより作用します .

グリピジド-d11: は、

科学的研究の応用

- Glipizide-d11 finds applications in various scientific fields:

Medicine: Research related to type 2 diabetes management and drug development.

Chemistry: Isotopic labeling studies and pharmacokinetics investigations.

Biology: Investigation of KATP channel function and glucose regulation.

Industry: Potential applications in drug development and metabolic studies.

作用機序

- グリピジドは、膵β細胞のATP感受性カリウムチャネル(KATP)を部分的に遮断することにより、その効果を発揮します。

- この作用は、インスリン分泌の増加とグルコース利用の改善につながります。

生化学分析

Biochemical Properties

Glipizide-d11 interacts with both normal and glycated human serum albumin (HSA) through two general groups of sites: a set of relatively strong interactions and a set of weaker interactions . These interactions have average association equilibrium constants at pH 7.4 and 37 °C in the range of 2.4–6.0 × 10^5 and 1.7–3.7 × 10^4 M^−1, respectively .

Cellular Effects

Glipizide-d11 induces insulin release from isolated rat pancreatic tissue . Dietary administration of glipizide-d11 increases the number of insulin receptors on isolated and purified mouse liver plasma membranes . It reduces plasma glucose and triglyceride levels and increases plasma insulin levels in a rat model of diabetes .

Molecular Mechanism

Glipizide-d11 exerts its effects at the molecular level by inhibiting ATP-sensitive potassium (K ATP) channels in primary mouse pancreatic β cells . This inhibition induces insulin release from isolated rat pancreatic tissue .

Temporal Effects in Laboratory Settings

The half-life of elimination of glipizide-d11 is 2–4 hours . It is eliminated via metabolism by cytochrome P450 (CYP) 2C9 from urine or feces .

Dosage Effects in Animal Models

Dietary administration of glipizide-d11 (5 mg/kg per day for 10 days) increases the number of insulin receptors on isolated and purified mouse liver plasma membranes . It reduces plasma glucose and triglyceride levels and increases plasma insulin levels in a rat model of diabetes .

Metabolic Pathways

Glipizide-d11 is metabolized by cytochrome P450 (CYP) 2C9 . The metabolic pathway involves the elimination of glipizide-d11 from urine or feces .

Transport and Distribution

Glipizide-d11 is transported and distributed within cells and tissues via metabolism by cytochrome P450 (CYP) 2C9 .

Subcellular Localization

Given its role as a hypoglycemic agent and its interaction with ATP-sensitive potassium (K ATP) channels in primary mouse pancreatic β cells , it can be inferred that it may be localized in the cell membrane where these channels are typically found.

準備方法

- 残念ながら、グリピジド-d11の具体的な合成経路と反応条件は、文献では容易に入手できません。これは、通常、化学合成中の重水素の取り込みによって合成されます。

- 工業生産方法では、グリピジド分子に重水素原子を導入するために、同位体標識技術が使用される場合があります。

化学反応の分析

- グリピジド-d11は、酸化、還元、置換反応などのグリピジドと同様の化学反応を起こすと考えられます。

- これらの反応で使用される一般的な試薬および条件は、グリピジドに使用されるものと類似しています。

- これらの反応から生成される主な生成物は、グリピジドの重水素標識誘導体です。

科学研究への応用

- This compoundは、さまざまな科学分野で応用されています。

医学: 2型糖尿病の管理および薬物開発に関連する研究。

化学: 同位体標識研究および薬物動態調査。

生物学: KATPチャネル機能とグルコース調節の調査。

産業: 薬物開発と代謝研究における潜在的な用途。

類似化合物との比較

- グリピジド-d11の独自性は、その重水素置換にあり、これはその薬物動態と代謝プロファイルを影響を与えます。

- 類似の化合物には、グリブライド(グリベンクラミド)やグリメピリドなどの他のスルホニル尿素が含まれます。

生物活性

Glipizide-d11 is a stable isotope-labeled derivative of glipizide, a widely used sulfonylurea for managing type 2 diabetes mellitus. This article explores the biological activity of glipizide-d11, including its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Glipizide

Glipizide functions primarily as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. It achieves this by binding to the sulfonylurea receptor on these cells, leading to the closure of ATP-sensitive potassium channels and subsequent depolarization. This process opens voltage-sensitive calcium channels, allowing calcium influx that triggers insulin exocytosis .

The biological activity of glipizide-d11 mirrors that of its parent compound, glipizide. Key mechanisms include:

- Insulin Secretion : Stimulates insulin release from pancreatic beta cells.

- Extrapancreatic Effects : Enhances glucose uptake in skeletal muscles and promotes hepatic insulin sensitivity.

- Inhibition of Lipolysis : Reduces lipid breakdown in both liver and adipose tissues, contributing to overall glucose homeostasis .

Pharmacokinetics

The pharmacokinetic profile of glipizide-d11 is critical for understanding its biological activity:

- Absorption : Glipizide is rapidly absorbed with nearly complete bioavailability. Peak plasma concentrations occur within 6 to 12 hours post-administration .

- Distribution : The volume of distribution is approximately 10 L, indicating significant tissue uptake.

- Protein Binding : Glipizide exhibits high protein binding (approximately 90%), which may influence its therapeutic efficacy and duration of action .

Efficacy and Safety

A study assessing the efficacy of glipizide extended-release formulations demonstrated significant reductions in fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1c) levels across various doses. For instance:

| Dose (mg) | Reduction in FPG (mg/dL) | Reduction in HbA1c (%) |

|---|---|---|

| 5 | -57 | -1.50 |

| 20 | -74 | -1.82 |

These findings indicate that glipizide effectively lowers blood glucose levels without adverse effects on lipid profiles or body weight .

Case Study: Drug-Induced Acute Pancreatitis

A notable case report highlighted a patient who developed acute pancreatitis while on a regimen that included glipizide. The patient experienced severe abdominal pain and elevated serum lipase levels but improved after discontinuing the medication. This case underscores the importance of monitoring potential adverse effects associated with glipizide therapy, especially when combined with other agents like dulaglutide .

Comparative Analysis with Other Antidiabetic Agents

Glipizide-d11's mechanism and effects can be compared with other antidiabetic medications:

| Drug Class | Mechanism | Common Side Effects |

|---|---|---|

| Sulfonylureas | Insulin secretion stimulation | Hypoglycemia, weight gain |

| DPP-4 Inhibitors | Incretin enhancement | Gastrointestinal symptoms |

| GLP-1 Agonists | Appetite suppression, insulin secretion | Nausea, pancreatitis risk |

While sulfonylureas like glipizide are effective for lowering blood sugar, they carry risks such as hypoglycemia and potential weight gain .

特性

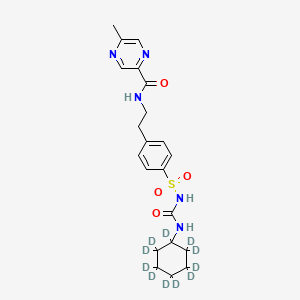

IUPAC Name |

5-methyl-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)/i2D2,3D2,4D2,5D2,6D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJXGWJIGJFDTL-KVEFGMAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=C(N=C3)C)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。